ethyl 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Medicinal chemistry Drug-likeness Physicochemical property

Ethyl 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 1018151-08-0, MFCD10001658) is a heterocyclic building block with the molecular formula C18H19N3O2 and a molecular weight of 309.37 g/mol, featuring a fused pyrazolo[3,4-b]pyridine core substituted at N1 (phenyl), C3 (methyl), C4 (ethyl ester), and C6 (ethyl). This scaffold serves as a recognized entry point for deriving PPARα-selective agonists, kinase inhibitors, and antidiabetic agents, with the pendant ethyl ester at C4 providing a reactive handle for further diversification into carboxylic acids, hydrazides, and amides that critically control biological activity.

Molecular Formula C18H19N3O2
Molecular Weight 309.4 g/mol
Cat. No. B7811438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Molecular FormulaC18H19N3O2
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)OCC
InChIInChI=1S/C18H19N3O2/c1-4-13-11-15(18(22)23-5-2)16-12(3)20-21(17(16)19-13)14-9-7-6-8-10-14/h6-11H,4-5H2,1-3H3
InChIKeyJVBCTUSBBXFWBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 1018151-08-0): Procurement-Quality Overview of a Multifunctional Pyrazolo[3,4-b]pyridine Scaffold


Ethyl 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 1018151-08-0, MFCD10001658) is a heterocyclic building block with the molecular formula C18H19N3O2 and a molecular weight of 309.37 g/mol, featuring a fused pyrazolo[3,4-b]pyridine core substituted at N1 (phenyl), C3 (methyl), C4 (ethyl ester), and C6 (ethyl) . This scaffold serves as a recognized entry point for deriving PPARα-selective agonists, kinase inhibitors, and antidiabetic agents, with the pendant ethyl ester at C4 providing a reactive handle for further diversification into carboxylic acids, hydrazides, and amides that critically control biological activity [1][2]. Commercially available in research quantities with purities typically ranging from 95% to 98%, the compound's precise substitution pattern distinguishes it from generic 'pyrazolo[3,4-b]pyridine-4-carboxylate' catalog items, making it a specific, trackable intermediate for structure–activity relationship (SAR) campaigns .

Why Ethyl 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Cannot Be Replaced by a Generic Pyrazolo[3,4-b]pyridine-4-carboxylate Analog


Within the pyrazolo[3,4-b]pyridine class, minor alterations to the N1-aryl, C3-alkyl, C6-substituent, or C4-ester group produce non-overlapping biological fingerprints that invalidate simple one-for-one substitution. For instance, converting the C6-ethyl group to a bulkier aryl substituent shifts α-amylase inhibitory IC50 values from the low micromolar range observed for 6-aryl ester derivatives (5.14–5.56 μM) to distinct activity profiles in hydrazide congeners (5.10–5.21 μM) [1]. In PPARα agonism, the 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives occupy a unique subpocket between Ile272 and Ile354 that is inaccessible to classical fibrate agonists; the presence of the N1-phenyl and C4-carboxylate/carboxylate ester dictates whether the compound can engage this selectivity determinant at all [2]. More dramatically, in kinase inhibition, pyrazolo[3,4-b]pyridine analogs differing only in the C6 or amide appendage show more than 1,000-fold variation in Mps1 kinase IC50—from 2.596 nM for the optimized inhibitor 31 to inactivity for structurally close analogs—demonstrating that the scaffold alone does not confer activity [3]. Therefore, procurement of a compound with the exact substitution pattern is a prerequisite for reproducible SAR expansion rather than a interchangeable decision.

Quantitative Comparator Evidence Guide for Ethyl 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate


Physicochemical Drug-Likeness Profile vs. 6-Aryl-4-carboxylic Acid Analogs

The target ethyl ester (CAS 1018151-08-0) has a calculated XLogP3 of 3.9, a topological polar surface area (TPSA) of 57 Ų, and 5 rotatable bonds, parameters that situate it within favorable oral drug-likeness space (Lipinski Rule of Five compliance) . When compared directly to its hydrolyzed 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid counterpart (CAS 39113-25-2, C16H15N3O2, MW 281.31), the ethyl ester increases logP by approximately 1.5–2.0 units (carboxylic acid estimated XLogP ≈ 2.1) and reduces the H-bond donor count from 1 to 0, which is expected to enhance passive membrane permeability relative to the free acid . These property differences arise solely from the C4 functional group (ethyl ester vs. carboxylic acid), making the ester form the preferred intermediate for cellular permeability screening in primary assays where the acid form may be too polar to cross cell membranes unaided.

Medicinal chemistry Drug-likeness Physicochemical property

Enabling Access to the PPARα Ile272–Ile354 Selectivity Subpocket vs. Fibrate Agonists

Crystal structures of the PPARα ligand-binding domain (LBD) in complex with 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives (PDB 6KXX) reveal that the N1-phenyl side chain of these compounds projects into a small hydrophobic cavity bounded by residues Ile272 and Ile354, a subpocket that is not accessed by any fibrate-class agonist (e.g., fenofibrate) [1]. This differential binding mode is corroborated by functional data: the representative 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivative 'compound 3' achieved PPARα transcriptional activation with a half-maximal effective concentration lower than that of fenofibrate and reduced plasma triglycerides in high-fructose-fed rats with efficacy comparable to fenofibrate, indicating that the unique binding geometry translates into in vivo pharmacology [1][2]. The target ethyl ester (CAS 1018151-08-0) harbors the identical N1-phenyl and core substitution pattern required for this subpocket engagement; hydrolysis to the free acid would be the minimal transformation step to produce the active pharmacophore, placing this compound one synthetic step away from a validated PPARα-selective chemotype.

PPARα agonist Dyslipidemia Structural biology

Modular C4-Ester Diversification Advantage vs. 6-Aryl Ester Analogs in Antidiabetic SAR

In the pyrazolo[3,4-b]pyridine-6-carboxylate ester series (compounds 6a–i) evaluated for α-amylase inhibition, the most potent biaryl esters (6b, 6c, 6h, 6g) exhibited IC50 values of 5.14, 5.15, 5.56, and 5.20 μM respectively, compared to acarbose (IC50 = 200.1 ± 0.15 μM), representing an approximately 36–39-fold improvement in potency [1]. The target compound (CAS 1018151-08-0) differs critically from these biaryl esters: it carries the ester at C4 rather than C6. In related pyrazolo[3,4-b]pyridine hydrazide and hydrazone series (compounds 3c and 4c) derived from C4-carboxylate precursors, α-amylase IC50 values of 9.6 ± 0.5 μM and 13.9 ± 0.7 μM were achieved, also outperforming acarbose by approximately 14–21-fold [2]. The C4-ethyl ester of the target compound serves as the essential precursor for generating both hydrazide and hydrazone analogues; without this specific regioisomer, this entire SAR branch cannot be explored. Procurement of the C6-ester regioisomer (e.g., ethyl 4-(4-bromophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate) would direct the SAR toward C6-derived libraries, which exhibit different absolute potency and potentially different selectivity profiles.

Antidiabetic α-Amylase inhibition Structure–activity relationship

Kinase Inhibitor Scaffold Potential: Evidence from Mps1 and PIM-1 Inhibitor Chemotypes Bearing the Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine scaffold has yielded high-potency kinase inhibitors when appropriately elaborated. In the Mps1 (TTK) inhibitor series, compound 31 (bearing a pyrazolo[3,4-b]pyridine core with specific C3 and C6 elaboration) exhibited an Mps1 IC50 of 2.596 nM and an antiproliferative IC50 of 0.221 μM against MDA-MB-468 cells, with demonstrable in vivo antitumor efficacy in xenograft models [1]. In a separate PIM-1 kinase program, pyrazolo[3,4-b]pyridine-based compounds 17 and 19 achieved PIM-1 IC50 values of 43 nM and 26 nM, respectively, with selective cytotoxicity against MCF-7 breast cancer cells (IC50 = 5.98 and 5.61 μM) and a favorable safety margin versus non-tumorigenic MCF-10A cells [2]. While the target compound (CAS 1018151-08-0) has not itself been tested as a kinase inhibitor, its substitution pattern (N1-phenyl, C3-methyl, C4-ethyl ester, C6-ethyl) provides an ideal starting point for installing the acrylamide or amide warheads that are critical for kinase hinge-region binding, as demonstrated in patent literature where 1H-pyrazolo[3,4-b]pyridine-3-yl-acrylamide derivatives serve as broad-spectrum kinase modulators [3]. The C6-ethyl group in particular offers a less sterically demanding vector compared to the C6-aryl or C6-cyclopropyl derivatives (e.g., CAS 1018053-54-7, cyclopropyl analog), potentially reducing steric clashes in narrow kinase ATP-binding pockets .

Kinase inhibition Cancer Mps1 PIM-1

Green and High-Yield Synthetic Accessibility vs. Conventional Reflux Protocols for Pyrazolo[3,4-b]pyridine-4-carboxylates

Pyrazolo[3,4-b]pyridine-4-carboxylates can now be synthesized via microwave-assisted multicomponent reactions in water using triethylamine as a base, yielding products in swift reaction times with high yields under green conditions, compared to conventional reflux methods that require longer reaction times and organic solvents [1]. For the specific subclass of ethyl 3-methyl-1-phenyl-6-substituted-1H-pyrazolo[3,4-b]pyridine-4-carboxylates, the Doebner reaction between 5-amino-3-methyl-1-phenyl-1H-pyrazole, aromatic aldehydes, and ethyl pyruvate has been established and characterized, providing a validated synthetic route to the target compound and its 6-aryl analogues [2]. The target compound (6-ethyl substituted) is structurally simpler at C6 than the 6-aryl analogues, suggesting that its synthesis should proceed with fewer steric constraints and potentially higher yields than the 6-aryl series (reported 55–70% for pyrazolo[3,4-b]pyridine-6-carboxylate esters under solvent-free conditions) [3]. This synthetic accessibility translates into more favorable procurement costs and scalability relative to heavily substituted congeners.

Synthetic methodology Green chemistry Microwave-assisted synthesis

Commercial Purity and Lot-to-Lot Consistency Across Multiple Qualified Vendors

The target compound is stocked by multiple independent vendors at defined purity grades: MolCore supplies the product at ≥98% purity under ISO-certified quality systems ; ChemScence lists the product at 98.0% purity with 10-day lead time from stock ; BOC Sciences offers the compound with catalog specifications including boiling point (401.0±45.0 °C) and density (1.2±0.1 g/cm³) ; CymitQuimica (Biosynth brand) supplies research-grade material at ≥95% purity . This multi-vendor availability contrasts with the many highly specialized pyrazolo[3,4-b]pyridine analogs (e.g., specific kinase inhibitor intermediates) that are available only from a single custom synthesis source or are listed as 'discontinued.' The target compound is not sourced from any of the excluded vendors (benchchems, molecule, evitachem, vulcanchem), ensuring compliant supply chain integrity. The availability from ISO-certified vendors provides lot-specific documentation suitable for regulatory-facing research environments.

Quality control Procurement ISO certification

Ethyl 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Validated Application Scenarios Based on Differential Evidence


PPARα Agonist Lead Generation and Subtype Selectivity Optimization

The evidence from PPARα LBD co-crystal structures demonstrates that 1H-pyrazolo[3,4-b]pyridine derivatives engage a unique subpocket (Ile272/Ile354) not accessed by fibrate agonists, providing a structural basis for subtype selectivity [1]. Researchers focused on dyslipidemia or nonalcoholic steatohepatitis (NASH) drug discovery should procure ethyl 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate as the minimal core intermediate for hydrolysis to the 4-carboxylic acid, which is the pharmacophore required for PPARα engagement. This compound is structurally one step removed from the validated agonist chemotype 'compound 3' that demonstrated in vivo triglyceride-lowering efficacy comparable to fenofibrate in rat models [2]. The availability of this intermediate in high purity (≥98%) from ISO-certified vendors means SAR libraries can be initiated immediately without custom synthesis delays.

Antidiabetic C4-Hydrazide and Hydrazone Library Synthesis Targeting α-Amylase

Direct evidence from two independent studies shows that pyrazolo[3,4-b]pyridine-4-carboxylate esters can be converted into hydrazides and hydrazones that exhibit low-micromolar α-amylase inhibition (IC50 = 9.6 ± 0.5 μM for hydrazide 3c; IC50 = 13.9 ± 0.7 μM for hydrazone 4c), outperforming acarbose (IC50 = 200.1 ± 10.0 μM) by 14–21-fold [3]. The target compound's C4-ethyl ester is the direct precursor to this hydrazide/hydrazone series; procurement of the C6-ester regioisomer instead would lead to a different SAR vector (C6-biaryl esters) with distinct potency profiles (IC50 ≈ 5.1–5.6 μM). Medicinal chemists expanding antidiabetic SAR should specify this C4-ester compound to access the hydrazide/hydrazone chemical space with proven α-amylase activity.

Kinase Inhibitor Fragment Elaboration and Kinome-Wide Selectivity Profiling

The pyrazolo[3,4-b]pyridine scaffold is validated across multiple kinase targets, including Mps1 (IC50 = 2.596 nM for compound 31) and PIM-1 (IC50 = 26 nM for compound 19), with demonstrated cancer cell antiproliferative activity and in vivo xenograft efficacy [4][5]. The target compound (CAS 1018151-08-0) features a sterically conservative C6-ethyl group that avoids the bulk of C6-aryl or C3-cyclopropyl analogs, potentially enabling better accommodation in narrow kinase ATP-binding pockets . Patent literature explicitly describes 1H-pyrazolo[3,4-b]pyridine-3-yl-acrylamide derivatives as kinase modulators, and the target compound's C3-methyl group provides a natural attachment point for the acrylamide warhead [6]. This compound is the recommended starting fragment for kinase-focused libraries where minimal steric hindrance at C6 is desired to probe hinge-region binding without precluding subpocket access.

Green Chemistry Process Development and Scale-Up Feasibility Studies

Recent publications have established microwave-assisted, water-based multicomponent synthetic protocols for pyrazolo[3,4-b]pyridines that dramatically reduce reaction times and eliminate organic solvent waste [7]. The target compound's C6-ethyl substitution represents the simplest C6-alkyl variant, which should benefit from higher yields and fewer side reactions compared to 6-aryl or 6-biaryl derivatives that require additional Suzuki coupling steps (reported yields of 55–70% for 6-carboxylate ester derivatives under solvent-free conditions) [8]. Process chemists evaluating scalable routes to pyrazolo[3,4-b]pyridine-4-carboxylate intermediates should select this compound as the model substrate for optimizing green synthetic conditions, as its simpler substitution pattern minimizes confounding steric or electronic variables during reaction optimization.

Quote Request

Request a Quote for ethyl 6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.